molecular formula C29H43ClN4O2S B404574 8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 331842-93-4

8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B404574
CAS RN: 331842-93-4
M. Wt: 547.2g/mol
InChI Key: RIDLGXNAVOKAEV-UHFFFAOYSA-N
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Description

The compound “8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound. It also has a sulfanyl group attached to a chlorobenzyl group, and a long hexadecyl chain .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the hexadecyl chain, and the attachment of the chlorobenzyl sulfanyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long alkyl chain. The purine ring system is planar, while the hexadecyl chain would provide flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The purine ring might undergo substitution reactions, while the chlorobenzyl sulfanyl group could be involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The long hexadecyl chain might make it hydrophobic, while the purine ring and chlorobenzyl sulfanyl group could contribute to its reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-19-16-17-20-24(23)30/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDLGXNAVOKAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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